molecular formula C8H7Na2O3P B12646737 Disodium (2-phenylvinyl)phosphonate CAS No. 80286-14-2

Disodium (2-phenylvinyl)phosphonate

Cat. No.: B12646737
CAS No.: 80286-14-2
M. Wt: 228.09 g/mol
InChI Key: CUKALIMJZKETCH-KMXZHCNGSA-L
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Description

Disodium (2-phenylvinyl)phosphonate is an organophosphorus compound with the molecular formula C8H7Na2O3P. It is known for its unique chemical structure, which includes a phosphonate group attached to a phenylvinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disodium (2-phenylvinyl)phosphonate typically involves the reaction of a phosphonate precursor with a phenylvinyl compound. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. This reaction is often carried out under mild conditions using a palladium catalyst and microwave irradiation to achieve high yields in a short time .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Disodium (2-phenylvinyl)phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of disodium (2-phenylvinyl)phosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in phosphorylation processes, thereby affecting cellular signaling pathways. The compound’s ability to bind to hydroxyapatite makes it useful in targeting bone tissues .

Comparison with Similar Compounds

  • Disodium etidronate
  • Disodium pamidronate
  • Disodium alendronate

Comparison: Disodium (2-phenylvinyl)phosphonate is unique due to its phenylvinyl moiety, which imparts distinct chemical properties compared to other phosphonates. While compounds like disodium etidronate and disodium alendronate are primarily used in bone disease treatment, this compound’s applications extend to organic synthesis and industrial processes .

Properties

CAS No.

80286-14-2

Molecular Formula

C8H7Na2O3P

Molecular Weight

228.09 g/mol

IUPAC Name

disodium;dioxido-oxo-[(E)-2-phenylethenyl]-λ5-phosphane

InChI

InChI=1S/C8H9O3P.2Na/c9-12(10,11)7-6-8-4-2-1-3-5-8;;/h1-7H,(H2,9,10,11);;/q;2*+1/p-2/b7-6+;;

InChI Key

CUKALIMJZKETCH-KMXZHCNGSA-L

Isomeric SMILES

C1=CC=C(C=C1)/C=C/P(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)C=CP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

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